molecular formula C12H25NO3 B12928481 tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate

tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate

Cat. No.: B12928481
M. Wt: 231.33 g/mol
InChI Key: GWNITSXTIFUCSM-VIFPVBQESA-N
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Description

tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is known for its role as a protecting group in organic synthesis, especially for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. Common bases used include triethylamine (Et3N) or sodium bicarbonate (NaHCO3). The reaction proceeds smoothly at room temperature, yielding the desired carbamate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles like RLi, RMgX, RCuLi

Major Products:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Substituted carbamates, Ureas

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is used as a protecting group for amines. It helps in preventing unwanted reactions at the amine site during multi-step synthesis .

Biology and Medicine: The compound is used in the synthesis of various pharmaceuticals. It helps in the selective protection and deprotection of functional groups, which is crucial in the synthesis of complex molecules .

Industry: In the agrochemical industry, carbamates are used as intermediates in the synthesis of pesticides and herbicides. The stability and reactivity of this compound make it a valuable compound in this sector .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine . This property is exploited in organic synthesis to achieve selective protection and deprotection of amines.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-ethanolamine
  • tert-Butyl N-hydroxycarbamate

Comparison:

The uniqueness of tert-Butyl (S)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate lies in its specific structure, which provides a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-hydroxy-4,4-dimethylpentan-3-yl]carbamate

InChI

InChI=1S/C12H25NO3/c1-11(2,3)9(7-8-14)13-10(15)16-12(4,5)6/h9,14H,7-8H2,1-6H3,(H,13,15)/t9-/m0/s1

InChI Key

GWNITSXTIFUCSM-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)[C@H](CCO)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(CCO)NC(=O)OC(C)(C)C

Origin of Product

United States

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